Cas no 338407-85-5 (5-Chloro-4-(2,4-dichlorophenyl)-1,2,3-thiadiazole)
5-Chloro-4-(2,4-dichlorophenyl)-1,2,3-thiadiazole Chemical and Physical Properties
Names and Identifiers
-
- 5-Chloro-4-(2,4-dichlorophenyl)-1,2,3-thiadiazole
- CS-0367131
- 5-chloro-4-(2,4-dichlorophenyl)thiadiazole
- MFCD00173532
- 3H-301S
- 5-Chloro-4-(2,4-dichlorophenyl)-1,2,3- thiadiazole
- 338407-85-5
- AKOS005070194
-
- MDL: MFCD00173532
- Inchi: 1S/C8H3Cl3N2S/c9-4-1-2-5(6(10)3-4)7-8(11)14-13-12-7/h1-3H
- InChI Key: FFLPWKPHQPUGCS-UHFFFAOYSA-N
- SMILES: ClC1C=C(C=CC=1C1=C(SN=N1)Cl)Cl
Computed Properties
- Exact Mass: 263.908252Da
- Monoisotopic Mass: 263.908252Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 207
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.3
- Topological Polar Surface Area: 54Ų
Experimental Properties
- Melting Point: 72-74°C
5-Chloro-4-(2,4-dichlorophenyl)-1,2,3-thiadiazole Security Information
- HazardClass:IRRITANT
- Storage Condition:Sealed in dry,2-8°C
5-Chloro-4-(2,4-dichlorophenyl)-1,2,3-thiadiazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C028210-250mg |
5-Chloro-4-(2,4-dichlorophenyl)-1,2,3-thiadiazole |
338407-85-5 | 250mg |
$ 220.00 | 2022-06-01 | ||
| TRC | C028210-500mg |
5-Chloro-4-(2,4-dichlorophenyl)-1,2,3-thiadiazole |
338407-85-5 | 500mg |
$ 365.00 | 2022-06-01 | ||
| Chemenu | CM372452-1g |
5-Chloro-4-(2,4-dichlorophenyl)-1,2,3-thiadiazole |
338407-85-5 | 95%+ | 1g |
$*** | 2023-05-30 | |
| Chemenu | CM372452-5g |
5-Chloro-4-(2,4-dichlorophenyl)-1,2,3-thiadiazole |
338407-85-5 | 95%+ | 5g |
$*** | 2023-05-30 | |
| abcr | AB159344-1 g |
5-Chloro-4-(2,4-dichlorophenyl)-1,2,3-thiadiazole; . |
338407-85-5 | 1 g |
€315.00 | 2023-07-20 | ||
| abcr | AB159344-5 g |
5-Chloro-4-(2,4-dichlorophenyl)-1,2,3-thiadiazole; . |
338407-85-5 | 5 g |
€859.90 | 2023-07-20 | ||
| abcr | AB159344-10 g |
5-Chloro-4-(2,4-dichlorophenyl)-1,2,3-thiadiazole; . |
338407-85-5 | 10 g |
€1,403.30 | 2023-07-20 | ||
| abcr | AB159344-1g |
5-Chloro-4-(2,4-dichlorophenyl)-1,2,3-thiadiazole; . |
338407-85-5 | 1g |
€315.00 | 2025-02-18 | ||
| abcr | AB159344-5g |
5-Chloro-4-(2,4-dichlorophenyl)-1,2,3-thiadiazole; . |
338407-85-5 | 5g |
€859.90 | 2025-02-18 | ||
| abcr | AB159344-10g |
5-Chloro-4-(2,4-dichlorophenyl)-1,2,3-thiadiazole; . |
338407-85-5 | 10g |
€1403.30 | 2025-02-18 |
5-Chloro-4-(2,4-dichlorophenyl)-1,2,3-thiadiazole Suppliers
5-Chloro-4-(2,4-dichlorophenyl)-1,2,3-thiadiazole Related Literature
-
Divya Kamath,Daisuke Minakata Environ. Sci.: Water Res. Technol., 2018,4, 1231-1238
-
2. Estimation of hydrogen sulfide from crude petroleum: a unique invention using a simple chemosensor†Shampa Kundu,Prithidipa Sahoo New J. Chem., 2019,43, 12369-12374
-
Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
-
Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
-
Goonay Yousefalizadeh,Shideh Ahmadi,Nicholas J. Mosey,Kevin G. Stamplecoskie Nanoscale, 2021,13, 242-252
Additional information on 5-Chloro-4-(2,4-dichlorophenyl)-1,2,3-thiadiazole
Introduction to 5-Chloro-4-(2,4-dichlorophenyl)-1,2,3-thiadiazole (CAS No. 338407-85-5)
5-Chloro-4-(2,4-dichlorophenyl)-1,2,3-thiadiazole (CAS No. 338407-85-5) is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research due to its unique structural properties and potential biological activities. This compound belongs to the thiadiazole class, which is known for its broad spectrum of applications in medicinal chemistry. The presence of chlorine atoms at specific positions in its molecular structure enhances its reactivity and makes it a valuable scaffold for further derivatization and functionalization.
The chemical structure of 5-Chloro-4-(2,4-dichlorophenyl)-1,2,3-thiadiazole consists of a thiadiazole ring system substituted with chloro groups at the 5-position and a dichlorophenyl group at the 4-position. This arrangement imparts distinct electronic and steric properties to the molecule, making it an attractive candidate for various chemical transformations. The compound's stability under different reaction conditions and its ability to participate in multiple bonding interactions have been extensively studied in recent years.
In recent years, there has been a growing interest in thiadiazole derivatives due to their demonstrated efficacy as intermediates in the synthesis of bioactive molecules. Specifically, 5-Chloro-4-(2,4-dichlorophenyl)-1,2,3-thiadiazole has been explored for its potential applications in the development of novel therapeutic agents. Research has shown that this compound exhibits promising pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. These findings have prompted further investigation into its mechanism of action and potential clinical applications.
One of the most compelling aspects of 5-Chloro-4-(2,4-dichlorophenyl)-1,2,3-thiadiazole is its versatility as a building block in drug discovery. The chlorine atoms attached to the thiadiazole ring provide multiple sites for further chemical modification, allowing researchers to tailor the compound's properties for specific biological targets. For instance, studies have demonstrated that introducing additional functional groups at the 3-position of the thiadiazole ring can enhance binding affinity to certain enzymes or receptors.
The synthesis of 5-Chloro-4-(2,4-dichlorophenyl)-1,2,3-thiadiazole typically involves multi-step organic reactions that require precise control over reaction conditions. The chlorination process is particularly critical, as it determines the regioselectivity and yield of the final product. Advanced synthetic methodologies have been developed to optimize these reactions, ensuring high purity and scalability for industrial applications.
Recent advancements in computational chemistry have also contributed to a deeper understanding of the structural and electronic properties of 5-Chloro-4-(2,4-dichlorophenyl)-1,2,3-thiadiazole. Molecular modeling studies have revealed insights into how this compound interacts with biological targets at the atomic level. These insights are invaluable for designing next-generation drugs with improved efficacy and reduced side effects.
The agrochemical industry has also shown interest in thiadiazole derivatives like 5-Chloro-4-(2,4-dichlorophenyl)-1,2,3-thiadiazole due to their potential as pesticides or herbicides. Field trials have demonstrated that certain derivatives exhibit significant activity against a wide range of plant pathogens. This has opened up new avenues for developing sustainable agricultural solutions that protect crops while minimizing environmental impact.
In conclusion,5-Chloro-4-(2,4-dichlorophenyl)-1,2,3-thiadiazole (CAS No. 338407-85-5) is a multifaceted compound with significant potential in pharmaceutical and agrochemical applications. Its unique structural features and reactivity make it a valuable scaffold for drug discovery and crop protection strategies. As research continues to uncover new applications for this compound,5-Chloro-4-(2,4-dichlorophenyl)-1,2,3-thiadiazole is poised to play an increasingly important role in addressing global health and agricultural challenges.
338407-85-5 (5-Chloro-4-(2,4-dichlorophenyl)-1,2,3-thiadiazole) Related Products
- 1909316-42-2(Benzenamine,3-(5-chloro-1,2,3-thiadiazol-4-yl),hydrochloride(1:1))
- 77414-46-1(4-(2-chlorophenyl)-1,2,3-thiadiazole)
- 338407-87-7(5-Chloro-4-(4-chlorophenyl)-1,2,3-thiadiazole)
- 53646-00-7(5-Chloro-4-phenyl-1,2,3-thiadiazole)
- 1909316-41-1(3-(5-chloro-1,2,3-thiadiazol-4-yl)aniline)
- 77414-44-9(5-Chloro-4-(4-fluorophenyl)-1,2,3-thiadiazole)
- 1955520-22-5(3-(5-chloro-1,2,3-thiadiazol-4-yl)aniline dihydrochloride)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)